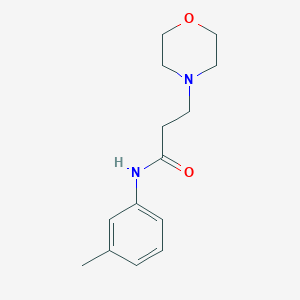
N-(3-methylphenyl)-3-(morpholin-4-yl)propanamide
Description
WAY-119884 is a novel arylquinuclidine derivative developed as a potent squalene synthase inhibitor. This compound has shown significant potential in various scientific research fields, particularly in the treatment of parasitic infections and fungal diseases. Its unique structure and mechanism of action make it a valuable subject of study in medicinal chemistry.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-12-3-2-4-13(11-12)15-14(17)5-6-16-7-9-18-10-8-16/h2-4,11H,5-10H2,1H3,(H,15,17) |
InChI Key |
ZBVHWIXRHUADOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-119884 involves multiple steps, starting with the preparation of the arylquinuclidine core This core is typically synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications
Industrial Production Methods: Industrial production of WAY-119884 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: WAY-119884 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the arylquinuclidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various derivatives of WAY-119884, each with potentially different biological activities.
Scientific Research Applications
WAY-119884 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study squalene synthase inhibition and its effects on sterol biosynthesis.
Biology: Investigated for its antiproliferative effects on parasitic organisms such as Leishmania amazonensis and Candida tropicalis
Medicine: Explored as a potential therapeutic agent for treating parasitic infections and fungal diseases resistant to conventional treatments
Industry: Utilized in the development of new antifungal and antiparasitic drugs.
Mechanism of Action
WAY-119884 exerts its effects by inhibiting squalene synthase, an enzyme crucial for sterol biosynthesis. This inhibition leads to the depletion of endogenous sterols and the accumulation of exogenous cholesterol in target organisms . The compound’s action results in significant alterations in cellular structures, including the disorganization of membranes and the induction of programmed cell death .
Comparison with Similar Compounds
E5700: Another potent squalene synthase inhibitor with similar applications.
BPQ-OH: A quinuclidine-based inhibitor with comparable biological activity.
WAY-119884 stands out due to its unique structural features and superior efficacy in inhibiting squalene synthase, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


